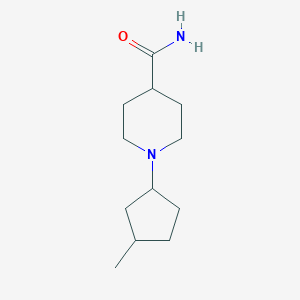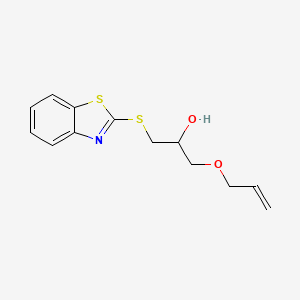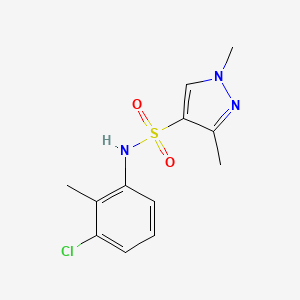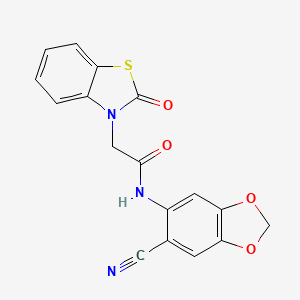
1-(3-methylcyclopentyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-methylcyclopentyl)-4-piperidinecarboxamide, also known as MP-1, is a synthetic compound that belongs to the piperidine class of drugs. It has been extensively studied for its potential use in various scientific research applications, particularly in neuroscience and pharmacology.
Wirkmechanismus
The mechanism of action of 1-(3-methylcyclopentyl)-4-piperidinecarboxamide involves the inhibition of the transporters responsible for the reuptake of dopamine, norepinephrine, and serotonin. By blocking the reuptake of these neurotransmitters, 1-(3-methylcyclopentyl)-4-piperidinecarboxamide increases their levels in the synaptic cleft, leading to enhanced neurotransmission. This results in a range of effects on behavior and physiology, including increased locomotor activity, improved cognitive function, and altered mood.
Biochemical and Physiological Effects:
1-(3-methylcyclopentyl)-4-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects. In animal models, it has been shown to increase dopamine, norepinephrine, and serotonin levels in the brain, leading to enhanced neurotransmission. This results in increased locomotor activity, improved cognitive function, and altered mood. 1-(3-methylcyclopentyl)-4-piperidinecarboxamide has also been shown to have effects on other neurotransmitter systems, including the cholinergic and glutamatergic systems.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-methylcyclopentyl)-4-piperidinecarboxamide has several advantages for use in lab experiments. It is a highly selective inhibitor of the dopamine, norepinephrine, and serotonin transporters, making it a useful tool for studying the function of these neurotransmitter systems. It has also been shown to have a long half-life, which allows for sustained effects on behavior and physiology. However, there are also limitations to the use of 1-(3-methylcyclopentyl)-4-piperidinecarboxamide in lab experiments. Its complex synthesis process requires expertise in organic chemistry, and its effects on behavior and physiology may vary depending on the species and strain of animal used.
Zukünftige Richtungen
There are several future directions for research on 1-(3-methylcyclopentyl)-4-piperidinecarboxamide. One area of interest is the potential use of 1-(3-methylcyclopentyl)-4-piperidinecarboxamide in the treatment of various neuropsychiatric disorders, such as depression and ADHD. Another area of interest is the development of new compounds based on the structure of 1-(3-methylcyclopentyl)-4-piperidinecarboxamide that may have improved pharmacological properties. Additionally, further research is needed to fully understand the effects of 1-(3-methylcyclopentyl)-4-piperidinecarboxamide on neurotransmitter systems beyond dopamine, norepinephrine, and serotonin.
Synthesemethoden
1-(3-methylcyclopentyl)-4-piperidinecarboxamide is synthesized through a multi-step process that involves the reaction of 3-methylcyclopentylamine with 4-piperidone. The resulting intermediate is then subjected to a series of chemical reactions, including acylation and reduction, to yield the final product. The synthesis of 1-(3-methylcyclopentyl)-4-piperidinecarboxamide is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
1-(3-methylcyclopentyl)-4-piperidinecarboxamide has been widely used in scientific research as a tool to study the function of various neurotransmitter systems in the brain. It has been shown to selectively inhibit the reuptake of dopamine, norepinephrine, and serotonin, which are important neurotransmitters involved in mood regulation, reward processing, and cognitive function. 1-(3-methylcyclopentyl)-4-piperidinecarboxamide has also been used to study the effects of these neurotransmitters on behavior and physiology in animal models.
Eigenschaften
IUPAC Name |
1-(3-methylcyclopentyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-9-2-3-11(8-9)14-6-4-10(5-7-14)12(13)15/h9-11H,2-8H2,1H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRHXVCMGIHNGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)N2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylcyclopentyl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B6055584.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-[1-(4-fluorophenyl)propyl]-1,3-oxazole-4-carboxamide](/img/structure/B6055585.png)
![1-(2,2-dimethylpropyl)-4-[(2-fluoro-5-methoxybenzyl)amino]-2-pyrrolidinone](/img/structure/B6055592.png)
![(3-(2,4-difluorobenzyl)-1-{[2-(3-methylphenyl)-5-pyrimidinyl]methyl}-3-piperidinyl)methanol](/img/structure/B6055597.png)

![7-(4-hydroxyphenyl)-2-mercapto-1-(3-methylphenyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6055616.png)

![3-{[2-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-(4-methoxyphenyl)isoxazole](/img/structure/B6055629.png)
![1-[(1-cycloheptyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-(2-phenylethyl)piperidine](/img/structure/B6055631.png)
![2-chloro-N-[4-ethyl-5-methyl-3-(1-piperidinylcarbonyl)-2-thienyl]-5-(methylthio)benzamide](/img/structure/B6055634.png)

![ethyl 4-{[1-(2,3-dimethoxybenzyl)-4-piperidinyl]carbonyl}-1-piperazinecarboxylate oxalate](/img/structure/B6055646.png)
![1-cycloheptyl-6-oxo-N-[4-(2-pyridinyl)butyl]-3-piperidinecarboxamide](/img/structure/B6055649.png)
![5-(3-ethoxy-4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6055670.png)